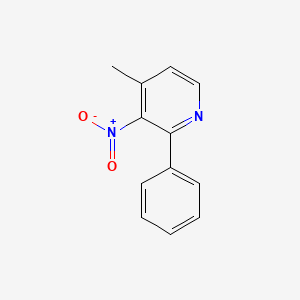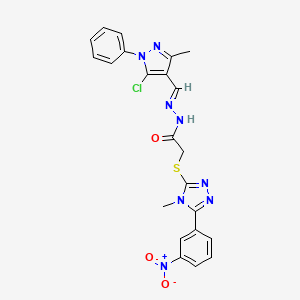![molecular formula C15H15N3O2 B12621451 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one CAS No. 918152-16-6](/img/structure/B12621451.png)
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. The imidazopyridine core is known for its presence in various pharmacologically active molecules, making it a valuable scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2,3-diaminopyridine with benzyloxyacetaldehyde under acidic conditions to form the imidazo[4,5-c]pyridine core. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon or Raney nickel, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes nucleophilic substitution, reduction, and cyclization steps. For example, the initial step might involve the nucleophilic substitution of a halogenated pyridine derivative, followed by reduction of the nitro group to form the necessary diamine intermediate. The final cyclization step is then carried out under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, influencing various cellular pathways. For example, it may act as an agonist or antagonist at GABA receptors, affecting neurotransmission and exhibiting potential anxiolytic or anticonvulsant effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with distinct biological activities.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyloxyethyl group enhances its lipophilicity and may improve its ability to cross biological membranes, making it a promising candidate for drug development .
Propriétés
Numéro CAS |
918152-16-6 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
1-(2-phenylmethoxyethyl)-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C15H15N3O2/c19-15-17-13-10-16-7-6-14(13)18(15)8-9-20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,17,19) |
Clé InChI |
DKOZFLTYARORFN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCCN2C3=C(C=NC=C3)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12621371.png)
![4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B12621380.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)


![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]-](/img/structure/B12621404.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)
diphenyl-lambda~5~-phosphane](/img/structure/B12621413.png)

![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)



